![molecular formula C24H23N3O2 B2994479 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1421443-18-6](/img/structure/B2994479.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.467. The purity is usually 95%.
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Scientific Research Applications
1. Kinase Inhibition and Antitumor Activity
A key application of similar compounds is in the inhibition of specific kinases, which plays a crucial role in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be potent and selective Met kinase inhibitors. These compounds, like the one , have demonstrated significant tumor stasis in certain cancer models and have advanced into clinical trials due to their efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
2. Anti-inflammatory Properties
Compounds structurally related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide have been studied for their anti-inflammatory effects. For instance, N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide showed potent anti-inflammatory activity in certain models (Rajasekaran et al., 1999).
3. Novel Syntheses and Derivatives
The synthesis of new chemical derivatives based on similar structures is a significant area of research. For example, the creation of 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives from a starting compound similar to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide demonstrates the chemical versatility and potential for the development of new therapeutic agents (Fadda et al., 2013).
4. Development of Novel Anticancer Agents
The design and synthesis of novel chemical entities based on similar structures are essential in the development of new anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure similar to the one , has shown promising results as an orally active histone deacetylase inhibitor with significant antitumor activity (Zhou et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Boscalid , is the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis . This enzyme complex plays a crucial role in the electron transport chain, a key process in cellular respiration .
Mode of Action
Boscalid acts as a succinate dehydrogenase inhibitor (SDHI) . It binds at the quinone reduction site of the enzyme complex, preventing ubiquinone from doing so . This inhibits the normal function of the enzyme, disrupting the tricarboxylic acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the tricarboxylic acid cycle and the electron transport chain, two essential biochemical pathways for energy production in the cell . This disruption leads to energy depletion in the cell, affecting its survival .
Result of Action
The primary result of the compound’s action is the inhibition of energy production in the cell, leading to cell death . This makes the compound effective against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Action Environment
The compound is known to be very persistent in both soil and aquatic systems, depending on local conditions . There is some risk of leaching to groundwater . Its effectiveness can be influenced by these and other environmental factors.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-22(27-15-7-6-10-21(27)26-17)23(28)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLMWUHIGLZHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
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